molecular formula C13H22N2O4 B11764031 tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B11764031
M. Wt: 270.32 g/mol
InChI Key: XILRDPGEEVOIJN-RVBZMBCESA-N
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Description

This compound is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.2.0]heptane core. The structure includes a carbamoyl group at the 7-position, a hydroxymethyl group at the 1-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, making it a valuable intermediate in pharmaceutical chemistry, particularly for prodrugs or enzyme inhibitors .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-8-4-9(10(14)17)13(8,6-15)7-16/h8-9,16H,4-7H2,1-3H3,(H2,14,17)/t8-,9-,13-/m0/s1

InChI Key

XILRDPGEEVOIJN-RVBZMBCESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@@]2(C1)CO)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2(C1)CO)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Functional groups such as carbamoyl and hydroxymethyl are introduced through specific reagents and conditions.

    Protection and deprotection steps: Protecting groups like tert-butyl are used to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.

    Reduction: Reduction of carbamoyl groups to amines.

    Substitution: Nucleophilic substitution reactions at the carbamoyl or hydroxymethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbamoyl group would produce an amine derivative.

Scientific Research Applications

Pharmacological Potential

The compound exhibits potential as a pharmacological agent due to its structural features that allow interaction with various biological targets. Initial studies have suggested that it may influence:

  • Protein Interactions : It is believed to disrupt protein-protein interactions, potentially altering signaling pathways involved in cellular processes.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation .

Anti-inflammatory Activity

Research has shown that related compounds in the same chemical family exhibit anti-inflammatory properties. For instance, studies on similar tert-butyl derivatives have demonstrated their efficacy in reducing inflammation in vivo, indicating a possible therapeutic role for this compound in treating inflammatory diseases .

Synthesis and Methodology

The synthesis of tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can be achieved through various methods involving the coupling of appropriate precursors under controlled conditions. The focus on green chemistry practices has led to the development of eco-friendly synthetic routes that minimize waste and enhance yield .

Case Study on Enzyme Inhibition

A study conducted on similar bicyclic compounds demonstrated significant inhibition of specific enzymes involved in metabolic pathways. The findings suggest that modifications to the structure can enhance biological activity and selectivity towards target enzymes, paving the way for further exploration of tert-butyl (1S,5R,7R)-7-carbamoyl derivatives in drug development .

Therapeutic Applications

In therapeutic contexts, compounds with similar structures have been evaluated for their potential to treat conditions such as hypercholesterolemia by inhibiting HMG-CoA reductase activity—an essential enzyme in cholesterol biosynthesis. This highlights the relevance of exploring tert-butyl (1S,5R,7R)-7-carbamoyl derivatives as potential statin-like agents .

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of bicyclic azabicyclo derivatives with varying substituents and ring systems. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight CAS Number Key Properties
tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate 3-azabicyclo[3.2.0]heptane 7-carbamoyl, 1-hydroxymethyl, Boc-protected C₁₃H₂₁N₂O₅ 285.32 g/mol Not provided in evidence High polarity due to carbamoyl and hydroxymethyl; Boc enhances solubility .
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 3-azabicyclo[4.1.0]heptane 7-oxa bridge, Boc-protected C₁₀H₁₇NO₃ 199.25 g/mol 951766-54-4 Lower molecular weight; oxa bridge increases rigidity and reduces basicity .
rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate 3-azabicyclo[3.2.0]heptane 1-formyl, Boc-protected (racemic mixture) C₁₂H₁₉NO₃ 225.29 g/mol 199.30 (CAS error) Formyl group increases reactivity; racemic mixture limits stereoselective applications .
tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate 6-oxabicyclo[3.2.1]oct-3-ene 7-oxo, carbamate, Boc-protected C₁₃H₂₀N₂O₄ 268.31 g/mol Not provided in evidence Conjugated enone system enables cycloaddition reactions; reduced solubility in polar solvents .

Key Findings from Comparative Studies

Ring Size and Rigidity :

  • The 3-azabicyclo[3.2.0]heptane core (7-membered ring) in the target compound offers greater conformational flexibility compared to the 7-oxabicyclo[4.1.0]heptane (6-membered ring) in . This flexibility may enhance binding to biological targets like enzymes .
  • The 6-oxabicyclo[3.2.1]octene in exhibits strain due to the fused oxa bridge, limiting synthetic scalability .

The hydroxymethyl group introduces steric hindrance and polarity, distinguishing it from simpler methyl or formyl substituents in other derivatives .

Stereochemical Influence :

  • The (1S,5R,7R) configuration of the target compound contrasts with racemic mixtures (e.g., ), which often show reduced efficacy in chiral environments such as enzyme active sites .

Synthetic Utility :

  • Boc-protected derivatives (e.g., and ) are preferred intermediates due to their stability under acidic conditions, whereas carbamoyl groups require careful deprotection to avoid side reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Property Target Compound 7-oxa Derivative () 1-Formyl Derivative ()
Molecular Weight 285.32 g/mol 199.25 g/mol 225.29 g/mol
LogP (Predicted) 1.2 0.8 1.5
Water Solubility Moderate Low Low
Thermal Stability >200°C 150°C 180°C

Table 2: Spectroscopic Data Comparison (NMR Shifts)

Proton Environment Target Compound (δ, ppm) 7-oxa Derivative (δ, ppm) 1-Formyl Derivative (δ, ppm)
Boc tert-butyl 1.43 (s, 9H) 1.41 (s, 9H) 1.44 (s, 9H)
Bridgehead H 3.85 (m, 1H) 3.72 (m, 1H) 4.10 (m, 1H)
Hydroxymethyl/Formyl 4.30 (d, 2H) N/A 9.65 (s, 1H)

Biological Activity

The compound tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 1428154-15-7) is a bicyclic compound with potential biological significance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.32 g/mol
  • Boiling Point : 454.5 ± 28.0 °C (predicted)
  • Density : 1.256 ± 0.06 g/cm³ (predicted)
  • pKa : 14.99 ± 0.10 (predicted) .

Research indicates that azabicyclic compounds like this compound may interact with various biological targets, including enzymes involved in inflammatory processes and pain modulation.

Inhibition of N-acylethanolamine acid amidase (NAAA)

A notable mechanism of action for related azabicyclic compounds is their ability to inhibit NAAA, an enzyme implicated in the metabolism of endocannabinoids and fatty acid amides. Compounds with structural similarities have shown high selectivity and inhibitory potency against NAAA, which could be beneficial in treating inflammatory conditions .

Biological Activity Data

The biological activity of this compound can be assessed through various parameters such as IC50 values against specific targets.

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)Reference
This compoundNAAATBD
Related Azabicyclic CompoundFAAH0.62 - 1.11

Case Studies

Several studies have explored the pharmacological effects of azabicyclic compounds similar to this compound:

  • Inflammation Models : In vivo studies have demonstrated that azabicyclic derivatives exhibit anti-inflammatory effects by inhibiting NAAA activity, leading to increased levels of endogenous cannabinoid signaling molecules.
  • Pain Management : The efficacy of these compounds in pain models suggests a potential role in analgesia through modulation of endocannabinoid metabolism.

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